molecular formula C17H12N2O5 B11078674 N-ethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-ethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11078674
M. Wt: 324.29 g/mol
InChI Key: IURHXSIHLHJJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a nitro group, an ethyl group, and a carboxamide group attached to an anthracene core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves the reaction of 1-aminoanthraquinone with ethyl nitroacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N-ETHYL-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of anthraquinone, such as aminoanthraquinones and substituted anthraquinones .

Mechanism of Action

The mechanism of action of N-ETHYL-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-ethyl-1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-2-18-17(22)12-8-7-11-13(14(12)19(23)24)16(21)10-6-4-3-5-9(10)15(11)20/h3-8H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURHXSIHLHJJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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